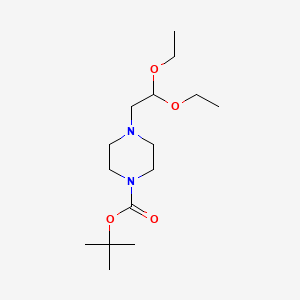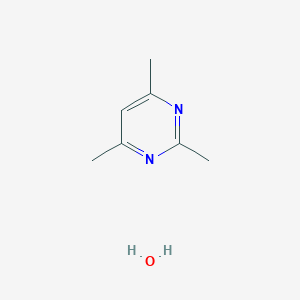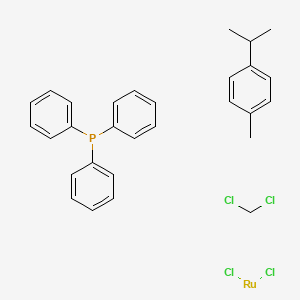
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is an organometallic compound with the molecular formula C12H18BF4IrN2 . It is a yellow powder that is widely used in various fields of chemistry due to its unique properties and reactivity . This compound is particularly notable for its role as a catalyst in organic synthesis and its applications in industrial chemistry .
作用機序
Target of Action
This compound is often used as a catalyst in organic synthesis
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and acetonitrile in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
IrCl3+C8H12+2CH3CN+NaBF4→[Ir(C8H12)(CH3CN)2]BF4+3NaCl
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity . The process involves careful control of the reaction environment to prevent contamination and degradation of the product.
化学反応の分析
Types of Reactions: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or to metallic iridium.
Substitution: The acetonitrile ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of the desired ligand and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes or metallic iridium.
Substitution: New iridium complexes with different ligands.
科学的研究の応用
Chemistry:
Material Science: It is used in the preparation of thin films and coatings for electronic and optical applications.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial processes.
LED Manufacturing: The compound is used in the synthesis of materials for light-emitting diodes (LEDs).
類似化合物との比較
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure and reactivity but with rhodium instead of iridium.
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Lacks the acetonitrile ligands, leading to different reactivity and applications.
Uniqueness: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions .
特性
CAS番号 |
32679-03-1 |
|---|---|
分子式 |
C12H18BF4IrN2- |
分子量 |
469.31 g/mol |
IUPAC名 |
acetonitrile;cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; |
InChIキー |
MPKOISRNESCABF-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
異性体SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |
正規SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)









![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
